An In-Depth Technical Guide to 4-Bromo-N-(tert-butyl)pyridin-2-amine
An In-Depth Technical Guide to 4-Bromo-N-(tert-butyl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-N-(tert-butyl)pyridin-2-amine is a substituted aminopyridine that holds potential as a valuable building block in medicinal chemistry and materials science. Its structural features—a pyridine ring, a bromine atom, and a bulky tert-butyl group—offer multiple avenues for synthetic modification and diverse pharmacological interactions. This technical guide provides a comprehensive overview of the available information on 4-Bromo-N-(tert-butyl)pyridin-2-amine, including its chemical properties, a proposed synthesis protocol, and predicted spectroscopic characteristics. Due to the limited publicly available experimental data for this specific compound, this guide also draws upon established knowledge of related substituted aminopyridines to discuss its potential applications in drug discovery and its likely chemical reactivity. This document aims to serve as a foundational resource for researchers interested in exploring the utility of this compound in their work.
Chemical Identity and Properties
4-Bromo-N-(tert-butyl)pyridin-2-amine is a heterocyclic organic compound. The core structure consists of a pyridine ring substituted with a bromine atom at the 4-position and an N-tert-butylamino group at the 2-position.
| Property | Value | Source |
| CAS Number | 1256819-02-9 | [1] |
| Molecular Formula | C₉H₁₃BrN₂ | [1] |
| Molecular Weight | 229.12 g/mol | [1] |
| Canonical SMILES | CC(C)(C)NC1=NC=CC(=C1)Br | Inferred |
| Physical State | Solid (Predicted) | Inferred |
| Purity | ≥98% (As offered by suppliers) | [1] |
Potential Synthesis and Experimental Protocols
Proposed Synthesis: Nucleophilic Aromatic Substitution
This proposed method utilizes 2,4-dibromopyridine as the starting material and tert-butylamine as the nucleophile. The greater reactivity of the bromine atom at the 2-position of the pyridine ring towards nucleophilic attack, as compared to the 4-position, should favor the desired product formation.
Reaction:
2,4-dibromopyridine + tert-butylamine → 4-Bromo-N-(tert-butyl)pyridin-2-amine
Reagents and Materials:
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2,4-dibromopyridine
-
tert-butylamine
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A suitable solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
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A non-nucleophilic base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))
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Inert atmosphere (e.g., Nitrogen or Argon)
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Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)
Experimental Protocol:
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To a solution of 2,4-dibromopyridine (1 equivalent) in a suitable solvent such as DMF, add tert-butylamine (1.1-1.5 equivalents) and a non-nucleophilic base like potassium carbonate (2-3 equivalents).
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The reaction mixture is then heated, for example, to 80-120 °C, under an inert atmosphere.
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The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
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The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate).
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The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
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The crude product is purified by column chromatography on silica gel to yield 4-Bromo-N-(tert-butyl)pyridin-2-amine.
Caption: Proposed workflow for the synthesis of 4-Bromo-N-(tert-butyl)pyridin-2-amine.
Spectroscopic Data (Predicted)
No experimental spectroscopic data for 4-Bromo-N-(tert-butyl)pyridin-2-amine was found in the available literature. However, the expected key features can be predicted based on its structure and data from analogous compounds.
Infrared (IR) Spectroscopy
The IR spectrum of a secondary amine like 4-Bromo-N-(tert-butyl)pyridin-2-amine is expected to show characteristic peaks.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3350-3310 | A single, weak to medium band, characteristic of a secondary amine.[2] |
| C-H Stretch (tert-butyl) | 2950-2850 | Strong, sharp peaks from the methyl groups. |
| C=C and C=N Stretch (Pyridine Ring) | 1600-1450 | Multiple bands of variable intensity. |
| C-N Stretch (Aromatic Amine) | 1335-1250 | A medium to strong band.[2] |
| C-Br Stretch | 600-500 | A weak to medium band in the fingerprint region. |
| N-H Wag | 910-665 | A broad band characteristic of primary and secondary amines.[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
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tert-butyl protons: A singlet around δ 1.3-1.5 ppm (9H).
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NH proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent.
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Pyridine protons: Three aromatic protons will be present, likely as a doublet, a singlet, and a doublet of doublets, with chemical shifts in the range of δ 6.5-8.0 ppm. The exact splitting pattern will depend on the coupling constants.
¹³C NMR:
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tert-butyl carbons: Two signals, one for the quaternary carbon and one for the three equivalent methyl carbons.
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Pyridine carbons: Five signals in the aromatic region, with the carbon attached to the bromine being significantly deshielded.
Mass Spectrometry (MS)
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic isotopic pattern for a compound containing one bromine atom (M⁺ and M+2⁺ peaks of roughly equal intensity). Fragmentation would likely involve the loss of a methyl group or the entire tert-butyl group.
Potential Applications in Drug Discovery
Substituted aminopyridines are a well-established class of compounds in medicinal chemistry with a wide range of biological activities.[3][4][5][6] While the specific activity of 4-Bromo-N-(tert-butyl)pyridin-2-amine is not documented, its structure suggests several potential areas of application.
As a Scaffold for Kinase Inhibitors
The aminopyridine scaffold is a common feature in many kinase inhibitors. The nitrogen atoms can act as hydrogen bond acceptors/donors, and the substituents on the ring can be modified to achieve selectivity and potency for specific kinases. The bromine atom at the 4-position provides a convenient handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the exploration of a large chemical space.
As a Modulator of Phosphodiesterases (PDEs)
Substituted aminopyridines have been identified as potent inhibitors of phosphodiesterase type 4 (PDE4).[3] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Antimicrobial Agents
The pyridine ring is a core component of many natural and synthetic antimicrobial agents.[4][5][6] The specific substitution pattern of 4-Bromo-N-(tert-butyl)pyridin-2-amine could impart activity against various bacterial or fungal strains.
Caption: Logical relationships of the structural components of 4-Bromo-N-(tert-butyl)pyridin-2-amine to its potential in drug discovery.
Safety and Handling
No specific safety data sheet (SDS) for 4-Bromo-N-(tert-butyl)pyridin-2-amine is publicly available. As with any chemical of unknown toxicity, it should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion
4-Bromo-N-(tert-butyl)pyridin-2-amine represents a promising, yet underexplored, chemical entity. Its structure is amenable to a variety of synthetic transformations, making it an attractive starting point for the development of novel compounds with potential therapeutic applications. While detailed experimental data is currently lacking, this guide provides a solid foundation of its known properties, a plausible synthetic route, and predicted spectroscopic features. It is hoped that this document will stimulate further research into the chemistry and biological activity of this and related compounds, ultimately contributing to the advancement of drug discovery and materials science.
References
- 1. cyclicpharma.com [cyclicpharma.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
